![molecular formula C21H15N5O6 B14063662 Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]- CAS No. 126192-88-9](/img/structure/B14063662.png)
Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to a methanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- typically involves the reaction of methanediamine with 2-nitrobenzaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the aldehyde groups of 2-nitrobenzaldehyde react with the amine groups of methanediamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
Methanediamine: The simplest diamine with the chemical formula CH2(NH2)2.
N-methyl-1-(2-nitrophenyl)methanediamine: A related compound with a single nitrophenyl group.
Ethylenediamine: A diamine with two ethylene groups, commonly used in the synthesis of chelating agents.
Uniqueness
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is unique due to the presence of multiple nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
126192-88-9 |
|---|---|
Molecular Formula |
C21H15N5O6 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-[(2-nitrophenyl)-[(2-nitrophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15N5O6/c27-24(28)18-10-4-1-7-15(18)13-22-21(17-9-3-6-12-20(17)26(31)32)23-14-16-8-2-5-11-19(16)25(29)30/h1-14,21H |
InChI Key |
UFKZLUSJYMJIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(C2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
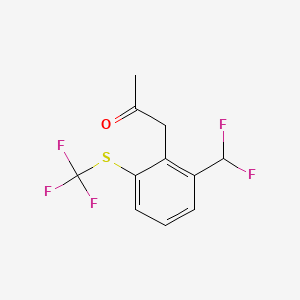
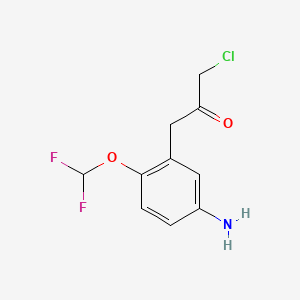
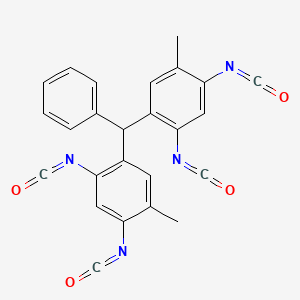


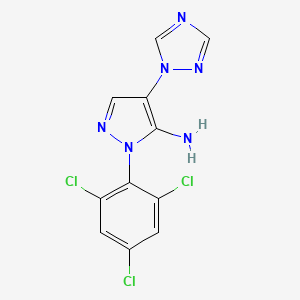

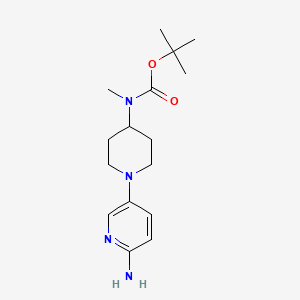
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)
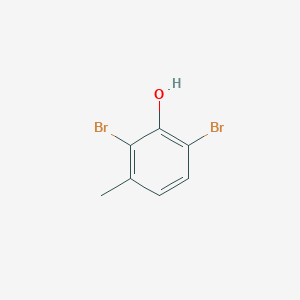
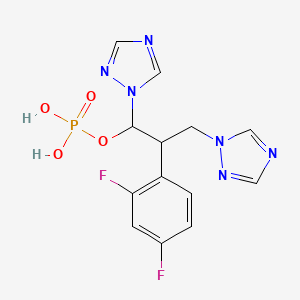
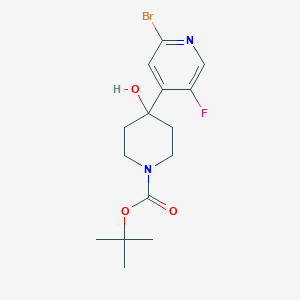
![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
